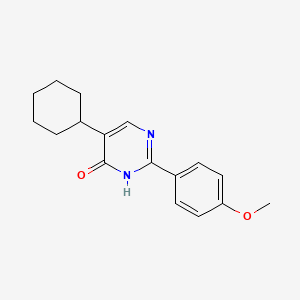![molecular formula C14H12N2O2 B14593417 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid CAS No. 61471-38-3](/img/structure/B14593417.png)
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a phenylhydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid typically involves the condensation of 2-phenylhydrazine with 3-formylbenzoic acid. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[(2-Phenylhydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylhydrazine: A hydrazine derivative used in the synthesis of indoles and other heterocycles.
Hydrazones: A class of compounds formed by the condensation of hydrazines with carbonyl compounds, known for their stability and reactivity.
Uniqueness: 3-[(2-Phenylhydrazinylidene)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a phenylhydrazinylidene group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
61471-38-3 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
3-[(phenylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)12-6-4-5-11(9-12)10-15-16-13-7-2-1-3-8-13/h1-10,16H,(H,17,18) |
Clé InChI |
QPMSBFOOYVUUOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)

![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)



![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)


![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

